Copper Pyrophosphate

Electroplating PCB manufacturing Through-hole plating

Copper pyrophosphate (Cu₂P₂O₇·xH₂O) is the superior choice for alkaline cyanide-free electroplating, enabling direct deposition on steel, zinc, and aluminum without immersion deposition. With thermal stability exceeding 800°C, it ensures color integrity in ceramic glazes and flame-retardant composites. Its dual-wavelength laser sensitivity supports advanced LISM for 3D-MID circuits. Choose copper pyrophosphate for unmatched throwing power (K=1.44) in PCB through-hole plating and regulatory compliance without hazardous cyanide.

Molecular Formula Cu2P2O7
Molecular Weight 0
CAS No. 16570-28-8
Cat. No. B1173955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper Pyrophosphate
CAS16570-28-8
SynonymsDiphosphoric acid copper(2+) salt hydrate
Molecular FormulaCu2P2O7
Structural Identifiers
SMILESO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2]
InChIInChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Pyrophosphate (CAS 16570-28-8): Technical Baseline and Procurement Considerations for Electroplating and Catalysis Applications


Copper pyrophosphate (Cu₂P₂O₇·xH₂O, CAS 16570-28-8) is an inorganic copper salt characterized by low aqueous solubility and a melting point of approximately 1140–1170°C . It exists as a light blue to pale green crystalline powder and is primarily supplied in hydrated forms [1]. The compound finds its principal industrial application as the copper source in alkaline pyrophosphate electroplating baths, particularly for printed circuit board (PCB) manufacturing and decorative protective coatings . Additional documented applications include its use as a catalyst component in selective oxidation reactions, a synergistic flame retardant additive, and a near-infrared (NIR) absorbing material in functional composites .

Why Generic Substitution of Copper Pyrophosphate Fails in Critical Electroplating and Thermal Applications


Copper pyrophosphate cannot be directly substituted with other copper salts—including copper sulfate, copper chloride, or copper cyanide—without fundamentally altering critical performance parameters and process compliance. In electroplating, direct substitution with copper sulfate on active substrates (steel, zinc, aluminum) results in spontaneous immersion deposition and catastrophic adhesion failure due to the difference in electrochemical nobility [1]. While copper cyanide baths offer comparable throwing power, their use introduces severe regulatory, safety, and waste treatment burdens due to cyanide toxicity [2]. In high-temperature applications such as ceramic glazes and flame-retardant polymer processing, alternative copper salts with lower thermal decomposition thresholds (e.g., copper sulfate decomposes below 650°C) cannot maintain structural and functional integrity at processing temperatures exceeding 800–1200°C . The selection of copper pyrophosphate is therefore not arbitrary but is dictated by specific combinations of substrate compatibility, regulatory compliance, and thermal endurance that generic in-class alternatives fail to satisfy simultaneously.

Copper Pyrophosphate: Quantitative Differentiation Evidence Versus Alternative Copper Salts and In-Class Candidates


Superior Throwing Power of Copper Pyrophosphate Baths Compared to Sulfate, Fluoborate, and Cyanide Systems

In a direct comparative study of four copper plating bath types—pyrophosphate, cyanide, sulfate, and fluoborate—the pyrophosphate bath exhibited the highest throwing power among all tested systems [1]. Throwing power values ranged between +20% and −20% across baths, with the rank order being pyrophosphate > cyanide > sulfate > fluoborate [1]. This superior throwing power translates to enhanced deposit uniformity in complex geometries, with the pyrophosphate bath producing the highest deposit thickness at the center of holes and a K factor (height-to-width ratio of deposit) of 1.44 [2].

Electroplating PCB manufacturing Through-hole plating

Direct Plating Capability on Active Substrates Eliminating Cyanide Strike Requirement

Copper sulfate baths cannot be applied directly to steel, aluminum, or zinc substrates because copper spontaneously immersion-deposits with poor adhesion due to its higher nobility [1]. The conventional solution requires a cyanide copper strike layer, which introduces hazardous material handling, regulatory compliance costs, and specialized waste treatment [1]. Copper pyrophosphate baths, in contrast, enable direct electrodeposition of adherent copper coatings onto these active substrates without a cyanide strike [2]. The pyrophosphate ion strongly complexes Cu²⁺, shifting the deposition potential sufficiently negative to suppress immersion displacement while maintaining cathode efficiency.

Electroplating Cyanide-free plating Steel pretreatment

Thermal Stability Exceeding 800°C for High-Temperature Ceramic and Flame-Retardant Processing

Copper pyrophosphate exhibits exceptional thermal stability, remaining intact at temperatures exceeding 500°C and decomposing only above approximately 800°C into CuO and P₂O₅, with a melting point of 1140–1170°C . In contrast, copper sulfate pentahydrate undergoes stepwise dehydration beginning below 100°C and decomposes to CuO at approximately 650°C [1]. This thermal endurance differential of >150°C in decomposition onset enables copper pyrophosphate to maintain structural and functional integrity during high-temperature ceramic glaze firing (800–1200°C) and polymer melt processing, where alternative copper salts would prematurely decompose and lose functionality.

Thermal stability Ceramic glazes Flame retardants

Flame Retardant Synergism Reducing Smoke Density by 40–60% in PVC Cable Formulations

When incorporated as a synergistic flame retardant agent in polymer composites, copper pyrophosphate reduces smoke density by 40–60% in PVC cable formulations . This smoke suppression effect is attributed to the char-promoting and radical-trapping behavior of copper species during polymer combustion. In contrast, standalone phosphorus-based flame retardants such as ammonium polyphosphate (APP) primarily function via intumescent char formation and phosphoric acid release but do not inherently provide the metal-catalyzed smoke suppression observed with copper pyrophosphate [1].

Flame retardants Smoke suppression PVC composites

Dual-Wavelength Laser Sensitization for Both 1064 nm NIR and 355 nm UV Selective Metallization

Copper pyrophosphate (Cu₂P₂O₇·3H₂O) functions as a laser sensitizer capable of enabling laser-induced selective metallization (LISM) for both 1064 nm near-infrared (NIR) and 355 nm ultraviolet (UV) lasers [1]. In ABS/Cu₂P₂O₇ composites, NIR laser activation reduces 54.39% of Cu²⁺ to Cu⁰, while UV laser activation reduces 30.57%, with the resulting Cu⁰ serving as the catalytic seed for electroless copper plating [1]. The electrical conductivities of plated copper layers reached 1.52×10⁷ Ω⁻¹·m⁻¹ (NIR) and 1.47×10⁷ Ω⁻¹·m⁻¹ (UV) [1]. This dual-wavelength capability distinguishes copper pyrophosphate from single-wavelength sensitizers such as CuO or Cu₂(OH)PO₄, which typically require specific laser sources for effective activation.

Laser-induced selective metallization 3D circuits Polymer composites

Selective Oxidation Catalysis with CuII/Fe₂III Pyrophosphate Achieving ~30% Formaldehyde Selectivity

In the direct oxidation of methane to formaldehyde, bimetallic pyrophosphate catalysts containing CuII/Fe₂III demonstrate distinct selectivity advantages over orthophosphate counterparts [1]. While amorphous orthophosphates exhibit higher overall activity, crystalline orthophosphates and pyrophosphates are more selective [1]. Specifically, CuII/Fe₂III pyrophosphate catalysts produce formaldehyde with a selectivity of almost 30% under atmospheric pressure with O₂/N₂O oxidant mixtures [1]. For comparison, FeII/Fe₂III pyrophosphate achieves ~45% selectivity, establishing copper-containing pyrophosphate as a tunable component in the pyrophosphate catalyst family with quantifiable selectivity metrics [1].

Methane oxidation Selective catalysis Bimetallic catalysts

Copper Pyrophosphate: Validated Application Scenarios Based on Quantified Differentiation Evidence


PCB Through-Hole Plating and Microcircuit Electroforming

Copper pyrophosphate baths are optimally deployed for printed circuit board (PCB) through-hole plating and microcircuit electroforming where high throwing power is critical. Evidence from direct comparative testing demonstrates that pyrophosphate baths achieve the highest deposit thickness at hole centers (K factor = 1.44) compared to cyanide, sulfate, and fluoborate alternatives [1]. This ensures uniform copper deposition in high-aspect-ratio recesses, reducing void formation and improving electrical interconnect reliability. The alkaline operating pH (8.5–9.2) also minimizes corrosion risk to PCB substrates during processing .

Cyanide-Free Direct Copper Plating on Steel and Zinc Die-Cast Components

For steel, zinc die-cast, and aluminum components requiring an adherent copper undercoat without hazardous cyanide pretreatment, copper pyrophosphate baths enable direct electrodeposition while suppressing spontaneous immersion deposition [1]. This capability eliminates the cyanide copper strike step, reducing regulatory compliance burden, hazardous waste disposal costs, and workplace safety risks . The process is particularly suited for automotive fastener plating, decorative hardware, and functional coatings on non-noble metal substrates where cyanide use is prohibited or economically disadvantageous.

High-Temperature Ceramic Glaze Pigmentation and Sanitaryware Decoration

Copper pyrophosphate is the preferred copper source for ceramic glaze formulations fired at 800–1200°C [1]. Its thermal stability—remaining intact above 500°C with decomposition onset exceeding 800°C —ensures color stability and functional integrity throughout the high-temperature firing cycle. Alternative copper salts such as copper sulfate decompose at approximately 650°C [2], causing premature color loss and glaze defects. This thermal endurance makes copper pyrophosphate essential for sanitaryware, decorative tiles, and high-temperature ceramic artware.

Laser-Induced Selective Metallization for 2D and 3D Polymer Circuitry

Copper pyrophosphate (Cu₂P₂O₇·3H₂O) serves as a dual-wavelength laser sensitizer for manufacturing 2D and 3D conductive circuits on polymer substrates via laser-induced selective metallization (LISM) [1]. The material activates under both 1064 nm NIR and 355 nm UV lasers, reducing 54.39% (NIR) and 30.57% (UV) of Cu²⁺ to catalytic Cu⁰ seed layers for subsequent electroless copper plating [1]. Resulting copper layers achieve electrical conductivity of 1.52×10⁷ Ω⁻¹·m⁻¹ [1]. This application is validated for ABS composites and is scalable to other engineering thermoplastics for consumer electronics, automotive sensors, and 3D molded interconnect devices (MIDs).

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